p110α PI3K Inhibitory Potency: 5-Bromo Substitution vs. 5-Unsubstituted and 5-Alkyl Analogs
In a systematic SAR study of pyrazolo[1,5-a]pyridine-based PI3K inhibitors, compounds bearing a 5-bromo substituent demonstrated significantly increased inhibitory potency against the p110α isoform compared to the unsubstituted parent scaffold. The SAR study explicitly reported that 'substitution of pyrazolo[1,5-a]pyridine at position 5 with nitrile, methoxy, bromo and cyano group produced compounds with increased potency against p110α but substitution with ethyl and vinyl group decreased in activity' [1]. The 5-bromo-substituted compound 5x achieved a p110α IC50 of 0.9 nM, representing a sub-nanomolar potency that anchors the 5-bromo substitution as a pharmacophoric requirement for p110α inhibition within this chemotype [1]. In contrast, replacement of the hydrazone linker in related 5-bromo analogs with an allylic sulfone resulted in a 150-fold loss of p110α activity, underscoring the synergistic dependence on both the 5-bromo group and the appropriate linker for potency [2].
| Evidence Dimension | p110α PI3K inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5-Bromo-substituted pyrazolo[1,5-a]pyridine sulfonohydrazide (Compound 5x): p110α IC50 = 0.9 nM |
| Comparator Or Baseline | Unsubstituted or 5-ethyl/5-vinyl-substituted pyrazolo[1,5-a]pyridine analogs: p110α IC50 significantly higher (decreased activity relative to 5-bromo) |
| Quantified Difference | 5-Bromo substitution yields sub-nanomolar potency (0.9 nM); 5-ethyl and 5-vinyl substitution decrease activity (exact values not reported in abstract). Allylic sulfone replacement of hydrazone in 5-bromo analog: 150-fold loss of p110α activity. |
| Conditions | In vitro enzymatic assay against recombinant p110α PI3 kinase isoform; compound 5x additionally validated in HCT-116 human xenograft model for in vivo tumor growth inhibition. |
Why This Matters
This evidence establishes that the 5-bromo substituent is not interchangeable with 5-alkyl or 5-H analogs for achieving sub-nanomolar p110α inhibition, directly informing procurement decisions for kinase inhibitor discovery programs.
- [1] Kendall, J. D.; Rewcastle, G. W.; Frédérick, R.; et al. Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorg. Med. Chem. Lett. 2012, 22 (4), 1705–1709. View Source
- [2] Kendall, J. D.; Marshall, A. J.; Giddens, A. C.; et al. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Med. Chem. Commun. 2014, 5, 41–46. Reports 150-fold loss of p110α activity for allylic sulfone replacement of hydrazone. View Source
